molecular formula C12H13NO2 B11894259 7-Propyl-1H-indole-3-carboxylic acid CAS No. 948581-65-5

7-Propyl-1H-indole-3-carboxylic acid

Cat. No.: B11894259
CAS No.: 948581-65-5
M. Wt: 203.24 g/mol
InChI Key: CFCAVOFJTGEQDV-UHFFFAOYSA-N
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Description

7-Propyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Propyl-1H-indole-3-carboxylic acid typically involves the reaction of substituted o-iodoaniline with dicarbonyl compounds. This method includes the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of copper(I) iodide . Another common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often employs large-scale organic synthesis techniques. These methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of palladium-catalyzed reactions is also prevalent in industrial settings to achieve high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

7-Propyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, alcohols, aldehydes, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Propyl-1H-indole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Propyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Propyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

948581-65-5

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

7-propyl-1H-indole-3-carboxylic acid

InChI

InChI=1S/C12H13NO2/c1-2-4-8-5-3-6-9-10(12(14)15)7-13-11(8)9/h3,5-7,13H,2,4H2,1H3,(H,14,15)

InChI Key

CFCAVOFJTGEQDV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(=CC=C1)C(=CN2)C(=O)O

Origin of Product

United States

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